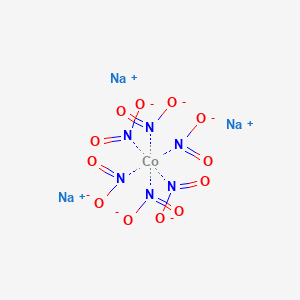

Sodium hexanitrocobaltate(III)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium cobaltinitrite is a chemical compound of cobalt. It is used as a qualitative test for potassium and ammonium ions. Cobalt is a metallic element with the atomic number 27. It is found naturally in rocks, soil, water, plants, and animals. In small amounts cobalt is an essential element for life, as it is part of vitamin B12. However, excess exposure is known to exhibit toxic effects. Nitrite is a toxic compound known to cause methemoglobinemia. (L1137, L29, L30, L39)

科学的研究の応用

Photocatalytic Reactions : Sodium hexanitrocobaltate(III) has been investigated for its role in photocatalytic reactions over semiconductor oxides. Various parameters, such as pH, concentration, light intensity, and the nature of the semiconductor, influence the rate of photocatalytic reaction. A mechanism for the photocatalytic decomposition of sodium hexanitrocobaltate(III) has been proposed (Ameta et al., 1997).

Use as an Artists' Pigment : The compound has been identified as the pigment known historically as aureolin. The stoichiometry and structural aspects of sodium-substituted potassium hexanitrocobalt(III) have been explored (Gates, 1995).

Molten Salt Reactions : The reactions of sodium hexanitrocobaltate(III) in molten lithium nitrate-potassium nitrate eutectic have been studied. The temperatures and stoichiometries of these reactions were determined, revealing the formation of various products, including tricobalt tetraoxide (Frouzanfar & Kerridge, 1978).

Reduction Behavior : The influence of the cationic surfactant hexadecyltrimethylammonium bromide (CTAB) on the kinetics of the spontaneous reduction of sodium hexanitrocobaltate(III) has been investigated, shedding light on the mechanism of this reduction process (Sovilj et al., 2008).

Thermal Decomposition : The thermal decomposition of sodium hexanitrocobaltate(III) and other related compounds has been studied using spectroscopy and diffraction methods. These studies help in understanding the thermal stability and decomposition pathways of these compounds (Davies & Lethbridge, 1972).

Chemical and Spectroscopic Properties : The chemical and spectroscopic properties of the hexanitrocobaltate(III) anion have been investigated, focusing on its classification and behavior in various environments. This research provides insights into the ligand exchange mechanism and the composition of solutions containing hexanitrocobaltate(III) (Buist et al., 1985).

特性

IUPAC Name |

trisodium;cobalt;hexanitrite |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q;;;;;;;3*+1/p-6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTOTFDDGIZNIK-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoN6Na3O12-3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium hexanitrocobaltate(III) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B8065468.png)

![2-[2-[(4-Fluorophenyl)methylsulfanyl]-4-hydroxy-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[d]pyrimidin-1-yl]acetic acid](/img/structure/B8065480.png)

![Tris([4-(methoxycarbonyl)-2-methylphenyl]boronic acid)](/img/structure/B8065496.png)

![Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]-](/img/structure/B8065500.png)

![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B8065502.png)

![6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B8065505.png)

![Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8065518.png)

![[9,20,20-Trimethyl-10-(6-methyloxan-2-yl)oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-9-yl]methanol](/img/structure/B8065548.png)

![Racemic-Tert-Butyl ((2S,6S)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocin-11-Yl)Carbamate](/img/structure/B8065564.png)